molecular formula C23H18FN3O2S B2797813 N-(4-fluorophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide CAS No. 301683-35-2

N-(4-fluorophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B2797813
CAS No.: 301683-35-2
M. Wt: 419.47
InChI Key: CMKQZXDAGIWUDM-RWEWTDSWSA-N
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Description

N-(4-fluorophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a complex organic compound characterized by its intricate molecular structure. This compound features a fluorophenyl group, a phenyl group, and a thiazolidinone ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazolidinone ring. One common approach is the reaction of 4-fluorophenylamine with phenyl isothiocyanate to form an intermediate thiourea, which is then cyclized with an appropriate ketone to yield the thiazolidinone core.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the carbonyl group within the thiazolidinone ring.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like Grignard reagents and organolithium compounds are typically employed.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Alcohols and amines.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe in biochemical studies to investigate enzyme mechanisms and interactions.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: Its unique properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, while the thiazolidinone ring plays a crucial role in its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)acetamide

  • N-(4-fluorophenyl)thiourea

  • N-(4-fluorophenyl)benzamide

Uniqueness: N-(4-fluorophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide stands out due to its unique combination of functional groups and structural complexity

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2S/c24-16-11-13-18(14-12-16)25-21(28)15-20-22(29)27(19-9-5-2-6-10-19)23(30-20)26-17-7-3-1-4-8-17/h1-14,20H,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKQZXDAGIWUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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